molecular formula C10H16ClF2NO2 B14771813 Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride

Cat. No.: B14771813
M. Wt: 255.69 g/mol
InChI Key: WDSYUIPUBIFMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-difluoro-6-azaspiro[34]octane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C10H16ClF2NO2 It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic structure through the annulation of cyclopentane and four-membered rings. This method employs readily available starting materials and conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure is believed to play a crucial role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-6-azaspiro[3.4]octane hydrochloride: A similar spirocyclic compound with comparable structural features.

    Methyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate: Another derivative with slight variations in the ester group.

Uniqueness

Ethyl 2,2-difluoro-6-azaspiro[34]octane-7-carboxylate hydrochloride is unique due to its specific ethyl ester group and hydrochloride salt form, which may influence its solubility, stability, and reactivity compared to similar compounds

Properties

Molecular Formula

C10H16ClF2NO2

Molecular Weight

255.69 g/mol

IUPAC Name

ethyl 2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate;hydrochloride

InChI

InChI=1S/C10H15F2NO2.ClH/c1-2-15-8(14)7-3-9(6-13-7)4-10(11,12)5-9;/h7,13H,2-6H2,1H3;1H

InChI Key

WDSYUIPUBIFMBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CC(C2)(F)F)CN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.